molecular formula C8H16INO2 B3244345 (S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester CAS No. 161529-20-0

(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B3244345
CAS No.: 161529-20-0
M. Wt: 285.12 g/mol
InChI Key: CUKVINMIOAQKNB-LURJTMIESA-N
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Description

(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester is an organic compound with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of an iodine atom, a carbamate group, and a tert-butyl ester, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester typically involves the iodination of a suitable precursor followed by the introduction of the carbamate and tert-butyl ester groups. One common method involves the reaction of (S)-2-iodo-1-methyl-ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carbonyl compounds or reduced to yield alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted carbamates.

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester involves its reactivity with various nucleophiles and electrophiles. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The carbamate group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Iodo-1-methyl-ethanol: A precursor in the synthesis of the target compound.

    tert-Butyl carbamate: Shares the carbamate functional group.

    (S)-2-Bromo-1-methyl-ethyl-carbamic acid tert-butyl ester: Similar structure with a bromine atom instead of iodine.

Uniqueness

(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine or chlorine analogs. The combination of the carbamate and tert-butyl ester groups further enhances its versatility in chemical synthesis and applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[(2S)-1-iodopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16INO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKVINMIOAQKNB-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester
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(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester
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(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester
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(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester
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(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester

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